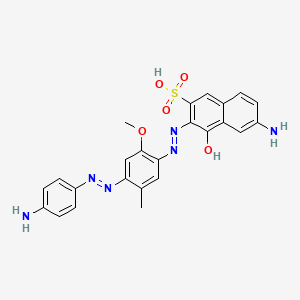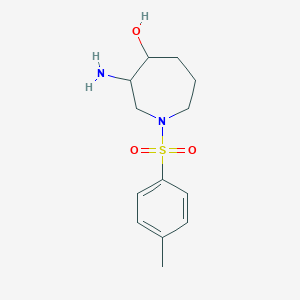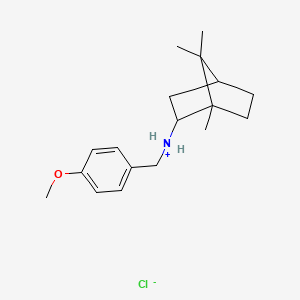
1-Pyridineethanol, 1,2,5,6-tetrahydro-alpha-(1-adamantylmethoxymethyl)-2,2,6,6-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridineethanol, 1,2,5,6-tetrahydro-alpha-(1-adamantylmethoxymethyl)-2,2,6,6-tetramethyl-, hydrochloride is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of the adamantyl group, and the final hydrochloride formation. Common reagents might include pyridine derivatives, adamantane, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: Various substitution reactions might be employed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential effects on cellular processes or as a tool for studying specific biochemical pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for treating certain diseases.
Industry
In industry, it might be used in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyridineethanol derivatives
- Adamantyl-containing compounds
- Tetrahydropyridine derivatives
Uniqueness
This compound’s uniqueness lies in its combination of a pyridine ring, a tetrahydro structure, and an adamantyl group, which might confer specific properties not found in other similar compounds.
Properties
CAS No. |
27865-94-7 |
|---|---|
Molecular Formula |
C23H40ClNO2 |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
1-(1-adamantylmethoxy)-3-(2,2,6,6-tetramethyl-3H-pyridin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H39NO2.ClH/c1-21(2)6-5-7-22(3,4)24(21)14-20(25)15-26-16-23-11-17-8-18(12-23)10-19(9-17)13-23;/h5-6,17-20,25H,7-16H2,1-4H3;1H |
InChI Key |
MLNILFKUHCWNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC(N1CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)










